molecular formula C26H39NO6 B563726 17-phenyl trinor Prostaglandin F2alpha serinol amide CAS No. 1175838-84-2

17-phenyl trinor Prostaglandin F2alpha serinol amide

Cat. No.: B563726
CAS No.: 1175838-84-2
M. Wt: 461.6
InChI Key: FQGNKSXLEDAGFC-LSLURRSKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-Phenyl trinor Prostaglandin F2alpha serinol amide is a synthetic analog of prostaglandin F2alpha, a naturally occurring prostaglandin involved in various physiological processes. This compound is known for its stability and activity-enhancing 17-phenyl substitution, making it a valuable tool in scientific research .

Mechanism of Action

Target of Action

The primary target of 17-phenyl trinor Prostaglandin F2alpha serinol amide is the central cannabinoid (CB1) receptor . The CB1 receptor is a key component of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including mood, appetite, pain-sensation, and memory.

Mode of Action

This compound acts as an agonist at the CB1 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. This compound, being an agonist, binds to the CB1 receptor and activates it, leading to a series of reactions in the cell.

Biochemical Pathways

The compound is involved in the cyclooxygenase pathway . It is a stable analog of PGF2α 2-glyceryl ester, which can be metabolized by COX-2 to form prostaglandin (PG) 2-glyceryl esters . These 2-glyceryl esters rapidly equilibrate to form mixtures favoring the more stable 1-glyceryl ester .

Pharmacokinetics

The compound is soluble in dmf, dmso, and ethanol, which suggests it may have good bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-phenyl trinor Prostaglandin F2alpha serinol amide involves multiple steps, starting from the base structure of prostaglandin F2alphaThe reaction conditions typically involve the use of organic solvents such as ethanol, DMF, and DMSO, with careful control of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the required purity levels. The compound is often formulated as a solution in ethanol for ease of use and storage .

Chemical Reactions Analysis

Types of Reactions: 17-Phenyl trinor Prostaglandin F2alpha serinol amide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

17-Phenyl trinor Prostaglandin F2alpha serinol amide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 17-Phenyl trinor Prostaglandin F2alpha serinol amide stands out due to its stability and the activity-enhancing 17-phenyl substitution. These features make it a valuable tool in research and potential therapeutic applications, offering advantages over other similar compounds .

Properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-(1,3-dihydroxypropan-2-yl)hept-5-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H39NO6/c28-17-20(18-29)27-26(33)11-7-2-1-6-10-22-23(25(32)16-24(22)31)15-14-21(30)13-12-19-8-4-3-5-9-19/h1,3-6,8-9,14-15,20-25,28-32H,2,7,10-13,16-18H2,(H,27,33)/b6-1-,15-14+/t21-,22+,23+,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGNKSXLEDAGFC-LSLURRSKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)C=CC(CCC2=CC=CC=C2)O)CC=CCCCC(=O)NC(CO)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](CCC2=CC=CC=C2)O)C/C=C\CCCC(=O)NC(CO)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H39NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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